Benzeneacetic acid, alpha-(3-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-(3-methylphenoxy)-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a 3-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)-, typically involves the reaction of benzeneacetic acid with 3-methylphenol under specific conditions. One common method includes:
Esterification Reaction: Benzeneacetic acid is reacted with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In industrial settings, the production of benzeneacetic acid, alpha-(3-methylphenoxy)-, may involve:
Continuous Flow Reactors: These reactors allow for the efficient mixing and reaction of benzeneacetic acid and 3-methylphenol, often using catalysts to enhance the reaction rate and yield.
Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions can be maintained to ensure high purity and yield of the product.
Types of Reactions:
Oxidation: Benzeneacetic acid, alpha-(3-methylphenoxy)-, can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-(3-methylphenoxy)-, finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which benzeneacetic acid, alpha-(3-methylphenoxy)-, exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or metabolic processes.
Comparison with Similar Compounds
Benzeneacetic Acid: Lacks the 3-methylphenoxy group, making it less complex and potentially less active in certain applications.
Phenylacetic Acid: Similar structure but without the additional phenoxy group, leading to different chemical and biological properties.
3-Methylphenoxyacetic Acid: Contains the 3-methylphenoxy group but differs in the overall structure, affecting its reactivity and applications.
Uniqueness: Benzeneacetic acid, alpha-(3-methylphenoxy)-, is unique due to the presence of both the benzeneacetic acid and 3-methylphenoxy moieties, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
63136-67-4 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17) |
InChI Key |
XIIKQRLCGKGAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.